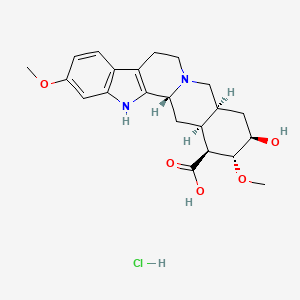

Reserpic acid hydrochloride

Overview

Description

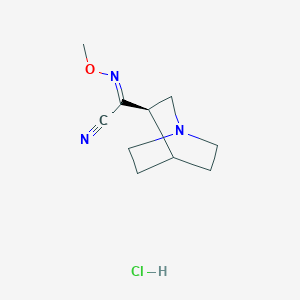

Reserpic acid hydrochloride is a biochemical . It has a molecular formula of C22H29ClN2O5 . The exact mass is 436.18 and the molecular weight is 436.933 .

Synthesis Analysis

The synthesis of Reserpic acid hydrochloride involves a controlled alkaline hydrolysis of reserpine . The process was first reported by R.B. Woodward’s group in 1956 . The synthesis involved the use of conformational analysis and stereoelectronic effects to develop the stereopoints in the exceedingly complex problem .

Molecular Structure Analysis

The molecular structure of Reserpic acid hydrochloride consists of 22 carbon atoms, 29 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 5 oxygen atoms . The average mass is 436.929 Da .

Physical And Chemical Properties Analysis

Reserpic acid hydrochloride has a molar mass of 445.9 g/mol . The exact physical and chemical properties specific to Reserpic acid hydrochloride are not explicitly mentioned in the search results.

Scientific Research Applications

1. Chemical Structure and Derivation

Reserpic acid hydrochloride, derived from Reserpine, is an ester alkaloid isolated from Rauwolfia serpentina Benth. It yields reserpic acid, 3,4,5-trimethoxybenzoic acid, and methanol upon hydrolysis. Reserpic acid is considered a yohimbane derivative, and a hypothetical structure of reserpine aligns with known facts about reserpic acid (Dorfman et al., 1954).

2. Biochemical Impact on Catecholamine Transport

Reserpic acid inhibits catecholamine transport into adrenal medullary chromaffin vesicles. It blocks the H+/monoamine translocator, acting as a probe of the translocator's structural asymmetry due to its binding to the external face of the monoamine translocator (Chaplin et al., 1985).

3. Hydrotropic Agent Properties

Reserpic acid hydrochloride, as a neutral molecule, exhibits hydrotropic properties, which involve increasing the aqueous solubility of poorly soluble solutes. This redefines the term 'hydrotropic agent' to include such compounds (Saleh & El-Khordagui, 1985).

4. Metabolism Studies

The metabolism of reserpine, from which reserpic acid is derived, has been studied extensively. It was found that high levels of methyl reserpate, a metabolic product, are found in rats after oral administration of reserpine, but not after parenteral administration. These studies help understand how reserpic acid and its derivatives behave in biological systems (Dill et al., 1956).

5. Neuropharmacological Studies

Studies on the intraventricular administration of reserpine in conscious cats have shown that reserpic acid, a metabolite of reserpine, does not produce effects such as relaxation of the nictitating membrane or tranquillization, indicating that these reserpine actions are not attributable to its metabolites like reserpic acid (Dasgupta & Haley, 1957).

6. Enhancing Physicochemical Properties

Reserpic acid hydrochloride's potential use in enhancing the physicochemical properties of drugs through crystal engineering approaches has been explored. Cocrystals of drugs with substances like reserpic acid hydrochloride have shown improvements in solubility and permeability (Sanphui et al., 2015).

Safety and Hazards

properties

IUPAC Name |

(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5.ClH/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);1H/t11-,15+,17-,18-,19+,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKKMNXYROCXRE-BCRILHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reserpic acid hydrochloride | |

CAS RN |

1910-70-9 | |

| Record name | Reserpic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESERPIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1DUA2LXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

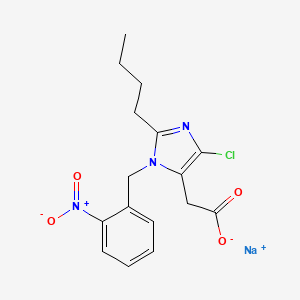

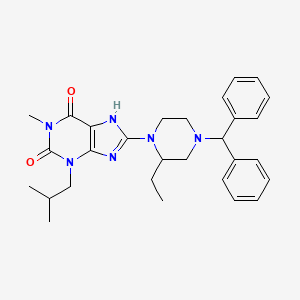

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)

![N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester](/img/structure/B1680469.png)